Benzenesulfonic acid;2,6-dimethylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

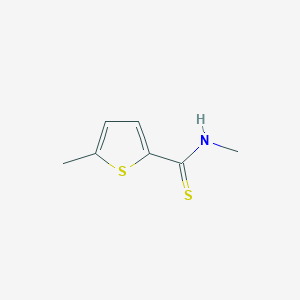

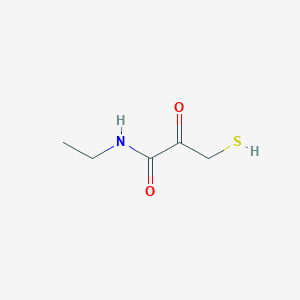

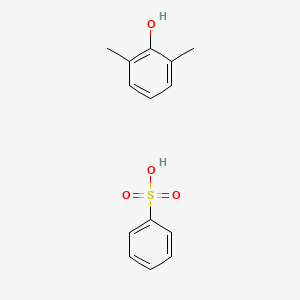

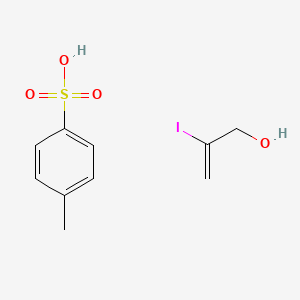

Benzenesulfonic acid;2,6-dimethylphenol is a compound that combines the properties of benzenesulfonic acid and 2,6-dimethylphenol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid . This process involves the addition of a sulfonic acid group (-SO3H) to the benzene ring, resulting in the formation of benzenesulfonic acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained.

2,6-dimethylphenol can be synthesized through several methods. One common method involves the reaction of 4-tert-butyl-2,6-dimethylphenol with phenol in the presence of sulfuric acid and toluene sulfonic acid at temperatures ranging from 120 to 180°C . This reaction leads to the rearrangement of the tertiary butyl group, resulting in the formation of 2,6-dimethylphenol.

Industrial Production Methods: Industrial production of benzenesulfonic acid often involves continuous sulfonation processes using oleum or sulfur trioxide . These methods allow for large-scale production with high efficiency and yield. For 2,6-dimethylphenol, industrial production typically involves the use of fluidized bed reactors, which provide efficient mixing and heat transfer, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids, including sulfonation, desulfonation, and the formation of sulfonamides, sulfonyl chlorides, and esters . It can also participate in Friedel-Crafts-type reactions with benzene to form diphenyl sulfone .

2,6-dimethylphenol, on the other hand, can undergo oxidation, reduction, and substitution reactions. It is commonly used as a starting material for the synthesis of polyphenylene oxide, a high-performance polymer .

Common Reagents and Conditions: Common reagents used in the reactions of benzenesulfonic acid include sulfuric acid, phosphorus pentachloride, and phosphorus pentoxide . For 2,6-dimethylphenol, reagents such as sulfuric acid, toluene sulfonic acid, and various oxidizing agents are frequently used .

Major Products Formed: The major products formed from the reactions of benzenesulfonic acid include sulfonamides, sulfonyl chlorides, and esters . For 2,6-dimethylphenol, the primary products include polyphenylene oxide and other polymeric materials .

Scientific Research Applications

Benzenesulfonic acid and its derivatives have numerous applications in scientific research. They are used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals . Additionally, benzenesulfonic acid derivatives have been evaluated as inhibitors of human neutrophil elastase, showing potential for the treatment of acute respiratory distress syndrome .

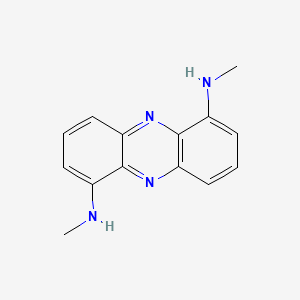

2,6-dimethylphenol is widely used in the production of polyphenylene oxide, a polymer with excellent thermal and chemical resistance . This polymer is used in various industries, including automotive, electronics, and medical devices.

Mechanism of Action

The mechanism of action of benzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions . It can protonate substrates, facilitating electrophilic aromatic substitution reactions. The sulfonic acid group can also participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.

For 2,6-dimethylphenol, its mechanism of action is primarily related to its phenolic hydroxyl group, which can undergo oxidation and reduction reactions . The presence of methyl groups on the benzene ring also affects its reactivity, making it a valuable intermediate in polymer synthesis.

Comparison with Similar Compounds

Benzenesulfonic acid can be compared with other aromatic sulfonic acids, such as p-toluenesulfonic acid and sulfanilic acid . These compounds share similar acidic properties and reactivity but differ in their substituents and specific applications. For example, p-toluenesulfonic acid is commonly used as a catalyst in organic synthesis, while sulfanilic acid is used in the production of dyes.

2,6-dimethylphenol can be compared with other phenolic compounds, such as phenol and cresols . While phenol is a simple aromatic alcohol, cresols have additional methyl groups, affecting their reactivity and applications. 2,6-dimethylphenol is unique due to its specific substitution pattern, making it particularly useful in polymer synthesis.

Properties

CAS No. |

142841-89-2 |

|---|---|

Molecular Formula |

C14H16O4S |

Molecular Weight |

280.34 g/mol |

IUPAC Name |

benzenesulfonic acid;2,6-dimethylphenol |

InChI |

InChI=1S/C8H10O.C6H6O3S/c1-6-4-3-5-7(2)8(6)9;7-10(8,9)6-4-2-1-3-5-6/h3-5,9H,1-2H3;1-5H,(H,7,8,9) |

InChI Key |

TWEUHDCFEHJNQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Methyl[1]benzopyrano[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B12545359.png)

![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)

![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)

![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)

![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)